molecular formula C13H17NO3 B601221 (R)-2-phenyl-2-pivalamidoacetic acid CAS No. 40610-41-1

(R)-2-phenyl-2-pivalamidoacetic acid

Cat. No.: B601221
CAS No.: 40610-41-1
M. Wt: 235.29
InChI Key:
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Description

®-2-phenyl-2-pivalamidoacetic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It features a phenyl group, a pivalamido group, and an acetic acid moiety, making it a versatile molecule for various synthetic applications. The compound’s chirality adds to its uniqueness, allowing for enantioselective reactions and applications in asymmetric synthesis.

Scientific Research Applications

®-2-phenyl-2-pivalamidoacetic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of active pharmaceutical ingredients (APIs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-phenyl-2-pivalamidoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate phenylacetic acid derivative.

    Amidation: The phenylacetic acid derivative undergoes amidation with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamido intermediate.

    Chiral Resolution: The racemic mixture of the intermediate is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

    Hydrolysis: The resolved intermediate is hydrolyzed under acidic or basic conditions to yield ®-2-phenyl-2-pivalamidoacetic acid.

Industrial Production Methods: Industrial production of ®-2-phenyl-2-pivalamidoacetic acid may involve large-scale amidation and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: ®-2-phenyl-2-pivalamidoacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or acetic acid moieties, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of ®-2-phenyl-2-pivalamidoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    (S)-2-phenyl-2-pivalamidoacetic acid: The enantiomer of ®-2-phenyl-2-pivalamidoacetic acid, with similar chemical properties but different biological activities.

    2-phenylacetic acid: A simpler analog without the pivalamido group, used in various synthetic applications.

    2-pivalamidoacetic acid: Lacks the phenyl group, used as an intermediate in organic synthesis.

Uniqueness: ®-2-phenyl-2-pivalamidoacetic acid stands out due to its chiral nature and the presence of both phenyl and pivalamido groups. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYKMRRCXEIRJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193614
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40610-41-1
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040610411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-PHENYLACETIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88PE39NQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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